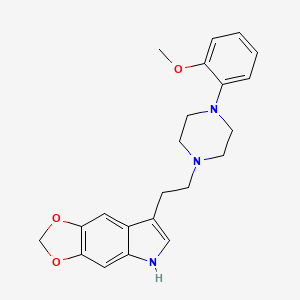

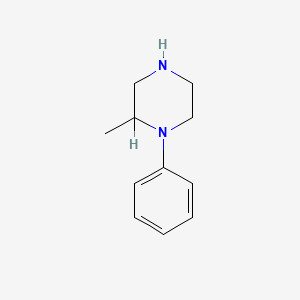

2-Methyl-1-phenylpiperazine

Vue d'ensemble

Description

2-Methyl-1-phenylpiperazine is a chemical compound with the CAS Number: 2946-76-1 . It has a molecular weight of 176.26 and its IUPAC name is 2-methyl-1-phenylpiperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Methyl-1-phenylpiperazine, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 2-Methyl-1-phenylpiperazine is 1S/C11H16N2/c1-10-9-12-7-8-13 (10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Methyl-1-phenylpiperazine is a liquid at room temperature . It has a melting point of 68-69 degrees Celsius .Applications De Recherche Scientifique

Intestinal Permeation Enhancement

2-Methyl-1-phenylpiperazine: and its derivatives have been studied for their potential to enhance the permeability of the intestinal epithelium. This is particularly significant for oral drug delivery, where absorption into the bloodstream is a major challenge, especially for macromolecular therapeutics . The compound has shown promise in increasing the transport of molecules across the intestinal barrier, which could revolutionize the delivery of larger therapeutic proteins that currently face issues with enzymatic degradation and variable absorption .

Cytotoxicity Minimization in Drug Design

In the quest to find effective permeation enhancers, the cytotoxicity profile of a compound is crucial. 2-Methyl-1-phenylpiperazine derivatives have been evaluated for their efficacy in enhancing permeability while maintaining low toxicity levels. This balance is essential for the development of safer pharmaceutical agents that can be administered orally without adverse effects on the intestinal epithelium .

Chemical Library Synthesis for Drug Discovery

The structural versatility of 2-Methyl-1-phenylpiperazine makes it a valuable scaffold in the synthesis of chemical libraries. These libraries are used in high-throughput screening to discover new drugs. By modifying the phenylpiperazine core, researchers can create a diverse array of compounds with potential pharmacological activities .

Optimization of Pharmacokinetic Properties

Phenylpiperazine derivatives, including 2-Methyl-1-phenylpiperazine , are being explored for their ability to optimize pharmacokinetic properties of drugs. This includes improving the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents, which is a critical aspect of drug development .

Targeted Drug Delivery Systems

The modification of 2-Methyl-1-phenylpiperazine can lead to compounds that have specific interactions with biological targets. This specificity can be harnessed to create targeted drug delivery systems, where the therapeutic agent is directed to a particular site of action, thereby increasing efficacy and reducing side effects .

Biomacromolecule Protection Strategies

Protecting biomacromolecules from the harsh environment of the gastrointestinal tract is a significant challenge in oral drug formulation. Derivatives of 2-Methyl-1-phenylpiperazine could be used in conjunction with other formulation strategies, such as enteric coated capsules and protease inhibitors, to shield these sensitive molecules during transit to the absorption site .

Enhancing Paracellular Drug Transport

Research has indicated that certain phenylpiperazine derivatives can act as paracellular permeation enhancers, facilitating the transport of drugs between cells rather than through them. This mechanism can be particularly useful for compounds that are not easily absorbed through the cellular route due to size or polarity constraints .

Modulation of Intestinal Epithelium Properties

The intestinal epithelium’s properties can be modulated by phenylpiperazine derivatives to improve drug absorption. This includes altering tight junctions between cells to allow for increased paracellular transport of therapeutic agents. Such modulation must be carefully balanced to avoid compromising the barrier function of the epithelium .

Safety and Hazards

The safety information for 2-Methyl-1-phenylpiperazine indicates that it is a hazardous compound . It has been assigned the GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Orientations Futures

The future directions for the study and application of 2-Methyl-1-phenylpiperazine and similar compounds are likely to involve further exploration of their synthesis methods and potential uses. The recent developments in the synthesis of piperazine derivatives highlight the ongoing interest in these compounds .

Mécanisme D'action

Target of Action

2-Methyl-1-phenylpiperazine is a derivative of phenylpiperazine, which has been identified as a potential intestinal permeation enhancer . This suggests that the primary targets of 2-Methyl-1-phenylpiperazine are likely to be the cells of the intestinal epithelium. The role of these targets is to regulate the absorption of substances from the intestine into the bloodstream.

Mode of Action

Phenylpiperazine derivatives have been shown to enhance transepithelial transport . This suggests that 2-Methyl-1-phenylpiperazine may interact with its targets by altering the permeability of the intestinal epithelial cells, thereby facilitating the transport of substances across this barrier.

Biochemical Pathways

It is likely that the compound affects the pathways involved in the regulation of intestinal permeability . The downstream effects of this could include increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine .

Pharmacokinetics

As an intestinal permeation enhancer, it is likely that the compound has properties that allow it to be effectively absorbed in the intestine and distributed to its site of action .

Result of Action

The primary result of the action of 2-Methyl-1-phenylpiperazine is likely to be an increase in the permeability of the intestinal epithelium . This could lead to increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine . This could potentially enhance the effectiveness of orally administered macromolecular therapeutics.

Propriétés

IUPAC Name |

2-methyl-1-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRJYZGRZCZYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310092 | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-phenylpiperazine | |

CAS RN |

2946-76-1 | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2946-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

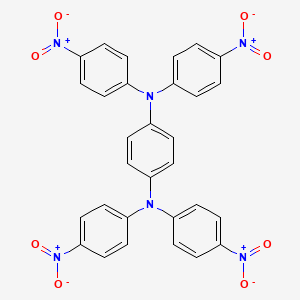

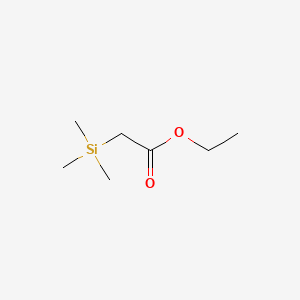

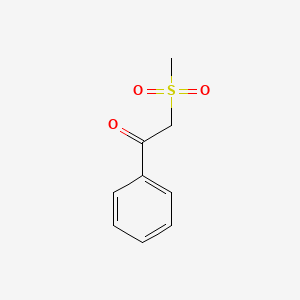

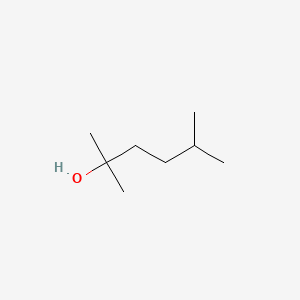

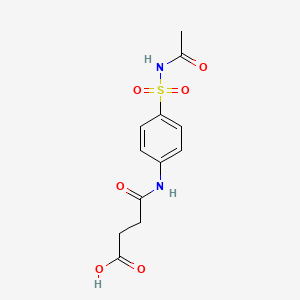

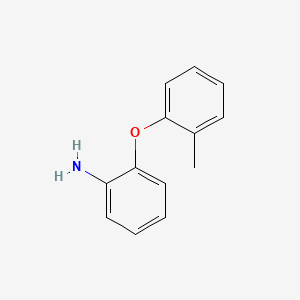

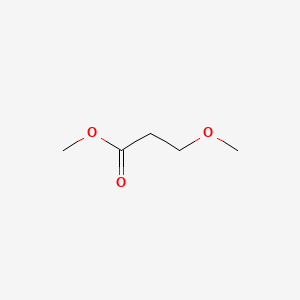

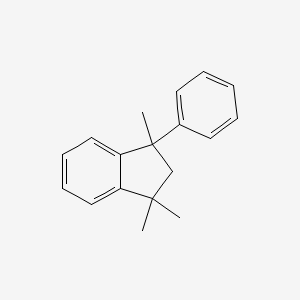

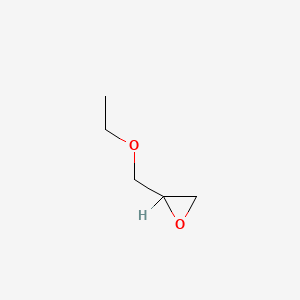

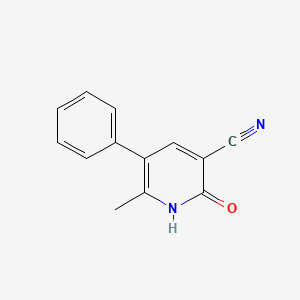

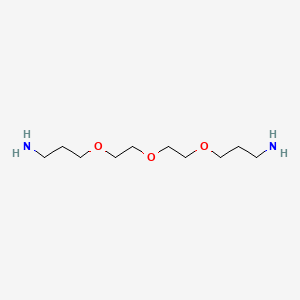

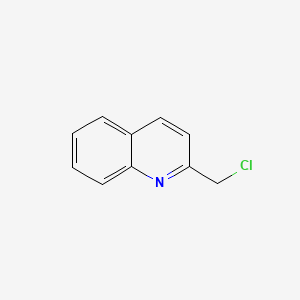

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.